
Praziquantel D11
Overview
Description
Praziquantel-d11 is a deuterium-labeled derivative of Praziquantel, an anthelmintic medication used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The deuterium labeling in Praziquantel-d11 is used primarily for scientific research purposes, including pharmacokinetic studies and metabolic investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praziquantel-d11 involves the incorporation of deuterium into the Praziquantel molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Praziquantel molecule are replaced with deuterium atoms . This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Praziquantel-d11 follows similar principles but on a larger scale. The process involves the use of continuous flow chemistry to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters, leading to high purity and efficiency in the production of Praziquantel-d11 .
Chemical Reactions Analysis
Types of Reactions
Praziquantel-d11 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Praziquantel-d11 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Pharmacokinetics
Pharmacokinetic Studies
Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.
Table 1: Pharmacokinetic Parameters of Praziquantel D11
Parameter | Value |
---|---|
C_max (ng/mL) | 1254.4 |
AUC 8 (ng h/mL) | 1254.4 |
Optimal Sampling Time (h) | 4 |
Enantiomer Activity | R-praziquantel active |
Treatment Efficacy
Efficacy Against Schistosomiasis
Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.
Case Study: Efficacy in School Children
In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.
Safety Assessments
Adverse Drug Reactions
While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.
Table 2: Reported Adverse Effects of Praziquantel
Adverse Effect | Frequency (%) |
---|---|
Abdominal Pain | Common |
Vomiting | Common |
Blurred Vision | Notable (2.4%) |
Headache | Common |
Immunological Effects
Immunological Response Studies
Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.
Mechanism of Action
The mechanism of action of Praziquantel-d11 is similar to that of Praziquantel. It involves the disruption of calcium homeostasis in parasitic worms, leading to muscle contraction and paralysis . The primary molecular targets are voltage-gated calcium channels, which are essential for maintaining calcium balance in the worms . By binding to these channels, Praziquantel-d11 causes an influx of calcium ions, resulting in the paralysis and eventual death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: The non-deuterated form of Praziquantel, used widely in clinical settings.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness of Praziquantel-d11
Praziquantel-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule . This makes Praziquantel-d11 a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-labeled compounds .
Biological Activity
Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C₁₉H₁₃D₁₁N₂O₂
- Molecular Weight: Approximately 323.48 g/mol
This compound is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.
The biological activity of this compound is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:
- Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .
- Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .
- Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .
Case Studies and Meta-Analyses
-
Efficacy Against Schistosomiasis:
- A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .
- In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .
- Pharmacogenetic Variations:
Comparative Efficacy Table
Study Location | Pathogen | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |
---|---|---|---|---|
Ethiopia | S. mansoni | 40 | 89.2 | 90.2 |
Ethiopia | S. haematobium | 40 | 93.6 | 85 |
Southeast Asia | Opisthorchis | 25 | Not specified | Not specified |
Adverse Effects
Common adverse effects reported following praziquantel administration include:
Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .
Q & A
Basic Research Questions
Q. What is the pharmacological significance of deuterium labeling in Praziquantel D11, and how does it influence metabolic stability compared to non-deuterated Praziquantel?
- Methodological Answer : Deuterium labeling (e.g., in the D11 isotopologue) reduces metabolic degradation by replacing hydrogen with deuterium at specific positions, slowing cytochrome P450-mediated oxidation. To assess metabolic stability, researchers should conduct in vitro hepatocyte or microsomal assays with LC-MS/MS quantification, comparing half-life (t½) and intrinsic clearance (CLint) between deuterated and non-deuterated forms. Variability in preparation protocols (e.g., solvent choice, concentration) can affect results, necessitating standardized protocols .
Q. How do the enantiomeric differences between (R)- and (S)-Praziquantel D11 impact their biological activity and experimental design?
- Methodological Answer : (R)-Praziquantel D11 is the therapeutically active enantiomer, acting as a partial 5-HT2B receptor agonist, while (S)-Praziquantel D11 is inactive and potentially toxic. Researchers must use chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers and validate purity (>98%) before functional assays. Dose-response curves in Schistosoma motility assays or 5-HT2B receptor binding studies (e.g., radioligand displacement) should confirm enantiomer-specific activity .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for detecting this compound in plasma or tissue samples. Deuterium labeling introduces a mass shift (+11 Da), enabling differentiation from endogenous compounds. Validate methods using calibration curves with deuterated internal standards (e.g., Praziquantel D4) to correct for matrix effects and ionization efficiency .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioavailability data for this compound across preclinical studies?
- Methodological Answer : Variability in bioavailability often stems from differences in formulation (e.g., lipid-based vs. aqueous carriers) or species-specific metabolism. To resolve discrepancies, standardize pharmacokinetic protocols:
- Use crossover designs in animal models (e.g., rodents, sheep) to control inter-individual variability.
- Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like body weight and hepatic function.
- Cross-validate findings with in silico simulations (e.g., GastroPlus) to predict absorption dynamics .
Q. What experimental strategies are effective in elucidating the partial agonism of this compound at the 5-HT2B receptor?
- Methodological Answer :
- Receptor Binding Assays : Perform competitive binding studies with [³H]-LSD or [³H]-ketanserin to determine binding affinity (Ki).
- Functional Assays : Use calcium flux assays (FLIPR) or ERK phosphorylation assays in HEK293 cells expressing human 5-HT2B receptors. Compare Emax and EC50 values to full agonists (e.g., serotonin).
- Structural Studies : Conduct molecular dynamics simulations to analyze deuterium’s impact on ligand-receptor interactions, focusing on transmembrane domains 3 and 5 .
Q. How should researchers design combination therapy studies to enhance this compound’s efficacy against drug-resistant helminths?
- Methodological Answer :
- In Vitro Screening : Test synergistic effects with oxfendazole or albendazole using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
- In Vivo Validation : Use randomized controlled trials in naturally infected hosts (e.g., sheep), stratifying cohorts by parasite burden. Monitor cyst viability via ultrasonography and post-treatment histopathology.
- Resistance Monitoring : Employ PCR-based detection of β-tubulin or SmTOR mutations to track resistance emergence .
Q. What statistical approaches are robust for analyzing clustered data in population-level this compound efficacy trials?
- Methodological Answer : For clustered data (e.g., school-level schistosomiasis trials), use mixed-effects logistic regression with random intercepts for clusters. Adjust for covariates (e.g., age, baseline infection intensity) and report cluster-robust standard errors. Pre-specify sensitivity analyses to handle missing data (e.g., multiple imputation) and confirm assumptions of missingness mechanisms (e.g., MCAR via Little’s test) .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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